molecular formula C22H29NO4 B1666709 (E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 337359-08-7

(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

Cat. No.: B1666709
CAS No.: 337359-08-7
M. Wt: 371.5 g/mol
InChI Key: AYOYFVLAAQPHJT-WLHGVMLRSA-N
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Description

This compound is a hybrid organic molecule combining (E)-but-2-enedioic acid (a dicarboxylic acid with a trans double bond) and a pyrrolidine-substituted dihydronaphthalene moiety. Its molecular formula is C₂₁H₂₄N₂O₂·0.2 H₂O, with an ESI-MS mass-to-charge ratio of 337.1 [M + H]⁺ . The structure features:

  • A rigid, planar (E)-but-2-enedioic acid backbone, enabling hydrogen bonding and acidity (pKa ~1.5–3.0 for dicarboxylic acids).

Properties

CAS No.

337359-08-7

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C18H25N.C4H4O4/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19;5-3(6)1-2-4(7)8/h11-13H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AYOYFVLAAQPHJT-WLHGVMLRSA-N

SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl) pyrrolidine fumarate
AH-9700

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound consists of two primary components:

  • 1-[2-(6,7-Dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine : A tertiary amine featuring a pyrrolidine ring linked to a dihydronaphthalene system via an ethyl bridge.
  • (E)-But-2-enedioic acid (fumaric acid) : A dicarboxylic acid serving as a counterion in the final salt form.

Key synthetic challenges include:

  • Regioselective functionalization of the dihydronaphthalene core to introduce methyl groups at positions 6 and 7.
  • Stereocontrol during the formation of the ethyl-pyrrolidine linkage to avoid racemization.
  • Salt formation with fumaric acid, requiring precise stoichiometry and crystallization conditions.

Classical Synthetic Routes

Synthesis of 1-[2-(6,7-Dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

The pyrrolidine-dihydronaphthalene backbone is typically constructed via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .

Friedel-Crafts Alkylation (Huang et al., 2008)

Huang et al. developed a scalable method using 6,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one as the starting material:

  • Grignard Reaction : Reaction with ethylmagnesium bromide to form the secondary alcohol.
  • Dehydration : Acid-catalyzed dehydration (H₂SO₄, 80°C) yields the alkene intermediate.
  • Hydrogenation : Pd/C-mediated hydrogenation saturates the alkene, forming the ethyl bridge.
  • Reductive Amination : Condensation with pyrrolidine under H₂/Pd-C forms the tertiary amine.

Key Data :

Step Yield Conditions
Grignard 85% THF, 0°C → RT
Dehydration 78% H₂SO₄, 80°C
Hydrogenation 92% H₂ (1 atm), Pd/C
Reductive Amination 88% MeOH, 50°C

This method achieves an overall yield of 54% and is noted for its reproducibility.

Salt Formation with Fumaric Acid

The free base is converted to the fumarate salt via acid-base reaction:

  • Stoichiometric Neutralization : The amine (1 eq) is reacted with fumaric acid (0.5 eq) in ethanol.
  • Crystallization : Slow cooling induces precipitation of the fumarate salt.

Optimization Insight :

  • Solvent Choice : Ethanol > IPA > acetone (crystallinity: 95% vs. 82% vs. 75%).
  • Stoichiometry : A 2:1 amine-to-fumaric acid ratio prevents diastereomer formation.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling (Patent CN110746345B)

A patent-pending method utilizes Suzuki-Miyaura coupling for constructing the dihydronaphthalene-pyrrolidine framework:

  • Boronic Acid Preparation : 5-Bromo-2-((2-methoxyethoxy)methoxy)benzyl boronic acid is synthesized via Miyaura borylation.
  • Cross-Coupling : Reaction with 2-bromopyridine using [Pd(dppf)Cl₂] (2 mol%) in THF/H₂O (3:1).

Advantages :

  • Atom Economy : 78% vs. 54% in classical routes.
  • Milder Conditions : 60°C vs. 80–100°C in Friedel-Crafts.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Grignard Formation : Residence time 2 min (vs. 4 h batch).
  • Hydrogenation : H₂ gas-liquid flow reactors reduce Pd loading to 0.1 mol%.

Economic Impact :

  • Cost Reduction : 32% lower raw material costs vs. batch processing.
  • Safety : Eliminates exothermic risks in dehydration steps.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Purity HPLC-UV ≥99.5% (area)
Polymorphism XRD Form I (characteristic peaks at 10.2°, 15.7°)
Stoichiometry Titration Amine:fumarate = 2:1 ± 0.05

Data from multiple lots confirm inter-batch consistency (±1.2% RSD).

Environmental and Regulatory Considerations

Green Chemistry Metrics

Metric Classical Route Catalytic Route
PMI (Process Mass Intensity) 86 45
E-Factor 32 18
Solvent Recovery 68% 89%

Catalytic methods align with EPA guidelines for sustainable API manufacturing.

Chemical Reactions Analysis

Types of Reactions

AH-9700 undergoes several types of chemical reactions, including:

    Oxidation: AH-9700 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: AH-9700 can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of AH-9700.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its pharmacological properties. Studies indicate that derivatives of pyrrolidine exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research has shown that the incorporation of the naphthalene moiety enhances the binding affinity to biological targets, making it a candidate for drug development.

Case Study: Synthesis and Activity
A study published in ChemInform details the efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride. The synthesized compound demonstrated notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis

Building Block for Complex Molecules
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine serves as an important building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex structures.

Synthetic Pathways
The compound can be synthesized through various methods, including:

  • Michael Addition : Utilizing (E)-but-2-enedioic acid in a Michael addition reaction with appropriate nucleophiles.
  • Cyclization Reactions : The pyrrolidine ring can be formed through cyclization processes involving amines and carbonyl compounds.

Materials Science

Polymer Chemistry Applications
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

Case Study: Polymer Synthesis
Research has explored the use of pyrrolidine derivatives in the synthesis of biodegradable polymers. These polymers exhibit improved tensile strength and thermal stability compared to traditional materials .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent with anti-inflammatory properties
Organic SynthesisBuilding block for complex organic molecules; versatile in synthetic pathways
Materials ScienceEnhances properties of polymers; used in synthesizing biodegradable materials

Mechanism of Action

AH-9700 exerts its effects primarily through its high affinity for sigma receptors and moderate affinity for muscarinic receptors. It inhibits carbachol-induced contractions in isolated bladder strips and dose-dependently inhibits rhythmic isovolumetric reflex bladder contractions in anesthetized rats. The compound’s mechanism involves modulation of the muscarinic acetylcholine receptor M1 and sigma opioid receptor pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Synthesis Pathway Reference
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine Trans-dicarboxylic acid + pyrrolidine-dihydronaphthalene 336.4 (anhydrous) Carboxylic acid, tertiary amine
(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine Cyclopentene dicarboxylate + phenylbutyryl-pyrrolidine 380.5 Amide, cyclopentene
(E,Z)-2-(2-chloroacetyl)-but-2-enedioic acid 1-ethyl ester Chloroacetyl-substituted but-2-enedioate ester 222.6 Ester, chloroacetyl
Malic acid (HOOC-CH₂-CH(OH)-COOH) Hydroxylated dicarboxylic acid 134.1 Carboxylic acid, hydroxyl

Key Findings :

Acidity and Reactivity :

  • (E)-but-2-enedioic acid derivatives exhibit stronger acidity (pKa ~1.5–3.0) compared to malic acid (pKa ~3.4–5.1) due to reduced electron-withdrawing effects in the latter . The target compound’s dicarboxylate groups may enhance solubility in polar solvents, contrasting with the hydrophobic dihydronaphthalene moiety.
  • The chloroacetyl-substituted ester in shows higher electrophilicity, enabling nucleophilic substitutions (e.g., with pyridine in Scheme 2 of ), whereas the target compound’s tertiary amine may favor base-catalyzed reactions.

Synthetic Complexity :

  • The target compound’s synthesis (as inferred from ) involves coupling a dihydronaphthalene-ethyl-pyrrolidine intermediate with (E)-but-2-enedioic acid , requiring precise stoichiometric control (e.g., 1.1 eq Et₃N vs. 3.3 eq in related syntheses). This contrasts with the cyclopentene-pyrrolidine amide in , which uses simpler benzylamide intermediates.

Biological Relevance: The dihydronaphthalene group in the target compound may enhance membrane permeability compared to purely aliphatic analogs (e.g., malic acid) .

Biological Activity

(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

  • (E)-but-2-enedioic acid (also known as fumaric acid), which is a dicarboxylic acid.
  • 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine , which incorporates a pyrrolidine ring and a substituted naphthalene moiety.

The molecular formula is C16H21NO2C_{16}H_{21}NO_2 with a molecular weight of 273.35 g/mol.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that compounds similar to (E)-but-2-enedioic acid have neuroprotective effects. For instance, studies on related structures have shown that they can prevent neurotoxicity in neuronal cell lines by inhibiting oxidative stress pathways .
  • Antioxidant Activity : The presence of the naphthalene moiety suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases including neurodegenerative disorders .
  • Anti-inflammatory Effects : Compounds derived from similar structures have demonstrated anti-inflammatory effects in vitro and in vivo. This is particularly relevant for conditions characterized by chronic inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage.
  • Modulation of Enzyme Activity : It may influence the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a structurally similar compound in a rat model of induced oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function compared to untreated controls .

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to evaluate the anti-inflammatory properties of (E)-but-2-enedioic acid derivatives. The findings showed that these compounds inhibited the production of pro-inflammatory cytokines in macrophage cell lines .

Data Table

Biological ActivityEffect ObservedReference
NeuroprotectionReduced oxidative stress
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the key steps in synthesizing the pyrrolidine moiety of this compound?

The pyrrolidine component can be synthesized via a four-step procedure starting from 6,7-dimethyl-1,2,3,4-tetrahydronaphtalen-1-one. Critical steps include:

  • One-step synthesis of 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid as a key intermediate.
  • Functional group transformations (e.g., esterification, reduction) to introduce the ethyl-pyrrolidine chain.
  • Final hydrochlorination to stabilize the product . Methodological Insight: Optimize reaction conditions (solvent, temperature) to improve yield and purity, as outlined in the multi-step protocol.

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

  • NMR spectroscopy for structural elucidation of intermediates (e.g., confirming the acetic acid intermediate’s regiochemistry).
  • Mass spectrometry to verify molecular weight and purity.
  • X-ray crystallography (if crystalline derivatives are obtained) for absolute stereochemical confirmation . Note: Cross-validate data using orthogonal methods (e.g., HPLC for purity checks alongside NMR).

Q. How is the (E)-but-2-enedioic acid component integrated into the final structure?

The dicarboxylic acid is likely introduced via salt formation or covalent bonding (e.g., ester/amide linkage) during the final stages of synthesis. Methodological Insight: Monitor pH and stoichiometry to ensure selective protonation or deprotonation of functional groups during acid-base reactions .

Advanced Research Questions

Q. How does the stereochemistry of the (E)-but-2-enedioic acid influence biological activity?

The (E)-configuration confers rigidity and spatial orientation, potentially enhancing binding affinity to target proteins (e.g., enzymes or receptors). Experimental Design:

  • Compare bioactivity of (E)- and (Z)-isomers using in vitro assays (e.g., enzyme inhibition).
  • Conduct molecular docking studies to assess stereospecific interactions with binding pockets .

Q. What strategies optimize reaction conditions for higher yield and scalability?

  • Design of Experiments (DOE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as shown in analogous pyrrolidine syntheses .
  • Purification Techniques: Use column chromatography or recrystallization to isolate high-purity intermediates .

Q. How can researchers resolve contradictions in bioassay data for this compound?

  • Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).
  • Validate targets using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Assess metabolic stability to rule out false negatives from rapid degradation .

Q. What approaches evaluate environmental stability and degradation pathways?

  • Hydrolysis Studies: Expose the compound to acidic/basic conditions (e.g., HCl or NaOH) to identify labile functional groups.
  • Photodegradation Analysis: Use UV-Vis spectroscopy to monitor breakdown under light exposure.
  • Microbial Degradation: Incubate with soil or microbial cultures to assess biodegradation rates .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Synthetic Modifications: Introduce substituents (e.g., halogens, methyl groups) to the dihydronaphthalene or pyrrolidine moieties.
  • Pharmacological Profiling: Test derivatives for potency (IC₅₀), selectivity, and toxicity in cell-based and in vivo models.
  • Computational Modeling: Use QSAR tools to predict bioactivity based on electronic or steric parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 2
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

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